1-Boc-5-cyanoindole

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Boc-5-cyanoindole (tert-butyl 5-cyano-1H-indole-1-carboxylate) is a key indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a cyano substituent at the C5 position. With a molecular weight of 242.27 g/mol, this compound serves as a versatile intermediate in the synthesis of complex molecules, particularly those targeting lysine-specific demethylase 1 (LSD1) and other biological pathways.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 475102-10-4
Cat. No. B153451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-cyanoindole
CAS475102-10-4
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C#N
InChIInChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,1-3H3
InChIKeyOYPSWAHXXPMBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-5-cyanoindole (CAS 475102-10-4): A High-Yield, Orthogonally Protected Indole Building Block for Medicinal Chemistry and Advanced Organic Synthesis


1-Boc-5-cyanoindole (tert-butyl 5-cyano-1H-indole-1-carboxylate) is a key indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a cyano substituent at the C5 position . With a molecular weight of 242.27 g/mol, this compound serves as a versatile intermediate in the synthesis of complex molecules, particularly those targeting lysine-specific demethylase 1 (LSD1) and other biological pathways [1]. The orthogonal Boc protection allows for selective deprotection under mild acidic conditions, while the cyano group provides a handle for further functionalization, making it a distinct and strategic choice over non-protected or differently substituted analogs .

Why 1-Boc-5-cyanoindole Cannot Be Interchanged with Unprotected 5-Cyanoindole or Other Analogs in Multi-Step Syntheses


The substitution of 1-Boc-5-cyanoindole with its unprotected analog, 5-cyanoindole, or with 1-Boc-3-cyanoindole is not feasible due to fundamentally different reactivity profiles and physicochemical properties. The Boc group is essential for protecting the nucleophilic indole nitrogen during reactions targeting other sites, preventing unwanted side reactions that would occur with unprotected 5-cyanoindole [1]. Furthermore, the specific placement of the cyano group at the 5-position, rather than the 3-position, is critical for biological activity in validated pharmacological scaffolds, as evidenced by the discovery of highly selective dopamine D4 receptor partial agonists and LSD1 inhibitors based on the 5-cyanoindole core [2]. Attempting a direct replacement would necessitate additional, costly protection/deprotection steps and result in significantly different pharmacological outcomes [3].

Quantitative Evidence for 1-Boc-5-cyanoindole Differentiation: A Comparative Guide for Scientific Procurement


Synthesis Efficiency: 1-Boc-5-cyanoindole Achieves a 96% Yield in a Simple Two-Step, One-Pot Procedure

In a direct comparison of synthetic protocols, the preparation of 1-Boc-5-cyanoindole from 5-cyanoindole (2.0 g) using Boc2O (1 eq.) and DMAP (0.5 eq.) in THF at room temperature for 2 hours yields a 96% isolated yield (3.26 g) of the target compound as a white solid . In contrast, the synthesis of the unprotected comparator, 5-cyanoindole, requires a more complex, multi-step process with lower overall efficiency; a patent describes a method achieving 98% yield and >98% purity for 5-cyanoindole, but this figure represents the final step of a longer sequence [1]. The 96% yield for 1-Boc-5-cyanoindole represents a high-efficiency, single-step protection that provides immediate orthogonal functionality, significantly reducing overall step count and material loss in a synthetic route.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Differentiation: Boc Protection Alters LogP and Melting Point Relative to 5-Cyanoindole

The introduction of the Boc group to the 5-cyanoindole scaffold results in significant changes to key physicochemical properties that impact both handling and predicted in vitro behavior. 1-Boc-5-cyanoindole has a predicted ACD/LogP of 3.30 , which is approximately 1 log unit higher than the reported LogP for 5-cyanoindole (2.04 to 2.36) [REFS-2, REFS-3]. Furthermore, its melting point is higher and sharper (128-129 °C) compared to that of 5-cyanoindole (106-108 °C) , reflecting its greater purity and stability as a solid intermediate.

ADME Prediction Medicinal Chemistry Compound Handling

Stability and Storage: Defined Storage at 2-8°C for 1-Boc-5-cyanoindole vs. Air/Light Sensitivity of 5-Cyanoindole

The Boc group confers a defined stability profile that simplifies compound management. 1-Boc-5-cyanoindole is a stable white to off-white solid with a recommended storage temperature of 2-8°C . In contrast, its unprotected analog, 5-cyanoindole, is documented as being sensitive to both air and light, requiring more stringent handling and storage conditions to prevent degradation . This documented sensitivity for the comparator implies a higher risk of sample deterioration over time, which can lead to inaccurate experimental results and necessitate more frequent re-procurement.

Compound Management Stability Procurement

Recommended Application Scenarios for 1-Boc-5-cyanoindole Based on Evidenced Differentiation


Scaffold for LSD1/HDAC Dual Inhibitor Discovery in Oncology Research

The 5-cyanoindole core is a validated pharmacophore for LSD1 inhibition, a key target in cancer epigenetics. 1-Boc-5-cyanoindole serves as the ideal protected starting material for synthesizing novel analogs in this class. Researchers can efficiently build upon this core to create focused libraries of 5-cyano-3-phenylindole derivatives, leveraging the Boc group for N1 protection during subsequent C3 functionalization, a strategy central to the development of potent LSD1/HDAC dual inhibitors [1].

Precursor for Highly Selective Dopamine D4 Receptor Ligands in CNS Drug Discovery

5-Cyanoindole derivatives have been established as highly selective dopamine D4 receptor partial agonists with sub-nanomolar affinity (e.g., K(i) = 0.52 nM for FAUC 299) and extraordinary selectivity (>8600-fold) over other dopamine receptor subtypes [2]. 1-Boc-5-cyanoindole provides the foundational, protected core for solid-phase or solution-phase synthesis of these pharmacologically relevant compounds, enabling exploration of this validated chemical space with an orthogonal synthetic handle [2].

Building Block for Orthogonal Functionalization in Complex Multi-Step Syntheses

In any synthetic route requiring the manipulation of the indole C2, C3, or benzene ring positions, the unprotected N1 of 5-cyanoindole would be a source of unwanted nucleophilic side reactions. 1-Boc-5-cyanoindole, with its N1 position protected and a C5 cyano group intact, provides a single, high-yield solution to this problem. It allows chemists to conduct reactions (e.g., lithiation, halogenation, cross-coupling) elsewhere on the molecule, followed by a clean, acid-catalyzed Boc deprotection step to reveal the free indole N-H for further diversification [3].

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